Cas no 871254-85-2 (3,5-dichloro-4-(trifluoromethyl)benzoic acid)

3,5-Dichloro-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by its trifluoromethyl and dichloro substituents, which enhance its reactivity and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its electron-withdrawing groups facilitate nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. The trifluoromethyl group contributes to lipophilicity, potentially improving bioavailability in active ingredients. High purity grades are available for precision applications. Proper handling is advised due to its potential reactivity under certain conditions. The compound’s structural features make it a useful building block in research and industrial processes.
3,5-dichloro-4-(trifluoromethyl)benzoic acid structure
871254-85-2 structure
Product Name:3,5-dichloro-4-(trifluoromethyl)benzoic acid
CAS No:871254-85-2
MF:C8H3Cl2F3O2
MW:259.009431123734
CID:3386411
PubChem ID:11608585
Update Time:2025-08-04

3,5-dichloro-4-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 3,5-DICHLORO-4-(TRIFLUOROMETHYL)-
    • 3,5-Dichloro-4-(trifluoromethyl)benzoic acid
    • 871254-85-2
    • 3,5-dichloro-4-(trifluoromethyl)benzoicacid
    • EN300-180467
    • Z1859691425
    • UETOQVSKIMQOGK-UHFFFAOYSA-N
    • 3,5-dichloro-4-(trifluoromethyl)benzoic acid
    • Inchi: 1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15)
    • InChI Key: UETOQVSKIMQOGK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(Cl)=C(C(F)(F)F)C(Cl)=C1

Computed Properties

  • Exact Mass: 257.9462192Da
  • Monoisotopic Mass: 257.9462192Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.3Ų

3,5-dichloro-4-(trifluoromethyl)benzoic acid Pricemore >>

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Additional information on 3,5-dichloro-4-(trifluoromethyl)benzoic acid

Introduction to 3,5-dichloro-4-(trifluoromethyl)benzoic acid (CAS No. 871254-85-2)

3,5-dichloro-4-(trifluoromethyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. With the CAS number 871254-85-2, this compound represents a derivative of benzoic acid, featuring both chloro and trifluoromethyl substituents, which contribute to its distinct chemical behavior and reactivity. The presence of these functional groups enhances its utility in various synthetic pathways, making it a valuable intermediate in the development of complex molecules.

The 3,5-dichloro-4-(trifluoromethyl)benzoic acid structure is characterized by a benzene ring substituted with chlorine atoms at the 3rd and 5th positions, and a trifluoromethyl group at the 4th position. This arrangement imparts a high degree of electronic density and steric hindrance, which can be exploited in designing molecules with specific biological activities. The compound’s solubility profile and stability under various conditions further add to its appeal as a synthetic building block.

In recent years, there has been growing interest in exploring the pharmacological potential of 3,5-dichloro-4-(trifluoromethyl)benzoic acid. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in the preparation of compounds with anti-inflammatory and anti-cancer properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.

One of the most compelling aspects of 3,5-dichloro-4-(trifluoromethyl)benzoic acid is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex molecules through various reaction pathways, including esterification, amidation, and reduction. These transformations allow for the introduction of additional functional groups, enabling the creation of diverse chemical libraries for drug discovery.

The agrochemical industry has also recognized the significance of 3,5-dichloro-4-(trifluoromethyl)benzoic acid. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. The chloro substituents contribute to its bioactivity by enhancing interaction with biological targets, while the trifluoromethyl group improves resistance to degradation under environmental conditions.

Recent advancements in computational chemistry have further highlighted the importance of 3,5-dichloro-4-(trifluoromethyl)benzoic acid. Molecular modeling studies have revealed insights into its interaction with biological receptors, providing valuable information for rational drug design. These simulations have helped researchers predict potential binding affinities and optimize lead compounds more efficiently.

The synthesis of 3,5-dichloro-4-(trifluoromethyl)benzoic acid itself is an intriguing challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to improve the efficiency of its preparation. These methods not only enhance scalability but also minimize waste generation, aligning with green chemistry principles.

The safety profile of 3,5-dichloro-4-(trifluoromethyl)benzoic acid is another critical consideration. While it does not pose significant acute toxicity risks under controlled conditions, proper handling procedures must be followed to ensure worker safety. Storage conditions should be carefully monitored to prevent degradation or unwanted side reactions.

In conclusion,3,5-dichloro-4-(trifluoromethyl)benzoic acid (CAS No. 871254-85-2) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for synthetic chemists and researchers alike. As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery and industrial innovation.

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